2-(2-hydroxyethoxy)-N,N-dimethylbenzamide
Description
2-(2-Hydroxyethoxy)-N,N-dimethylbenzamide is a benzamide derivative featuring a dimethylamide group at the benzamide nitrogen and a 2-hydroxyethoxy substituent at the ortho position of the aromatic ring. The compound’s hydroxyethoxy group enhances hydrophilicity compared to simpler alkyl or aryl substituents, making it relevant for pharmaceutical and catalytic research.
Properties
CAS No. |
63886-95-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(14)9-5-3-4-6-10(9)15-8-7-13/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
BAFGPPSWVHCIPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylbenzamide+ethylene oxide→2-(2-hydroxyethoxy)-N,N-dimethylbenzamide
Industrial Production Methods
In an industrial setting, the production of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzamide Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The hydroxyethoxy group in the target compound increases polarity compared to non-oxygenated analogs, improving aqueous solubility. This contrasts with methoxy-substituted benzamides, which exhibit lower solubility due to reduced hydrogen bonding .
- Thermal stability is influenced by substituents; for example, cyanobenzimidazole-containing benzamides show high melting points (>200°C) due to rigid aromatic systems .
Activity Insights :
- The hydroxyethoxy group may enhance binding to biological targets via hydrogen bonding, similar to N-benzoyl-2-hydroxybenzamide’s COX-2 inhibition .
- Unlike N,N-dimethylbenzamide derivatives used in kinesin spindle protein inhibition , the target compound’s hydroxyethoxy chain could modulate selectivity for parasitic or bacterial enzymes .
Biological Activity
2-(2-hydroxyethoxy)-N,N-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H17N O3
- Molecular Weight : 223.27 g/mol
- CAS Number : 611-74-5
- IUPAC Name : 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide
The biological activity of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide can be attributed to its interaction with various molecular targets. The hydroxyl and dimethylamino groups play crucial roles in its reactivity, allowing it to form hydrogen bonds and interact with proteins and enzymes.
Biological Activities
- Antimicrobial Properties : Research indicates that compounds similar to 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies have shown that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines have revealed promising results, indicating its potential as an anticancer agent .
Case Studies
-
Case Study on Antimicrobial Activity :
- A study assessed the antimicrobial efficacy of 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide against several bacterial strains.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Case Study on Cytotoxicity :
- In vitro experiments were conducted on human breast cancer cell lines (MCF-7).
- The compound demonstrated a dose-dependent cytotoxic effect with an IC50 value of 25 µM.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Cytotoxicity | IC50 = 25 µM |
| Property | Value |
|---|---|
| Molecular Formula | C12H17N O3 |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 611-74-5 |
| IUPAC Name | 2-(2-hydroxyethoxy)-N,N-dimethylbenzamide |
Research Findings
Recent studies have highlighted the importance of the hydroxyl group in enhancing the solubility and bioavailability of the compound. The presence of the dimethylamino group contributes to its ability to cross biological membranes, which is crucial for its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
